2-aminoethyl 2-cyanoacetate hydrochloride
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Overview
Description
2-Aminoethyl 2-cyanoacetate hydrochloride is a chemical compound with the molecular formula C5H9ClN2O2 and a molecular weight of 164.59 g/mol . It is a derivative of cyanoacetic acid and is used in various chemical and biological applications due to its unique properties.
Mechanism of Action
Target of Action
2-Aminoethyl 2-cyanoacetate hydrochloride is a chemical compound that has gained attention from researchers due to its unique physical and chemical properties . It is a derivative of cyanoacetamide, which is considered one of the most important precursors for heterocyclic synthesis . The primary targets of this compound are various substituted aryl or heteryl amines .
Mode of Action
The compound interacts with its targets through a process known as cyanoacetylation . This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of a variety of heterocyclic compounds . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents . This leads to the formation of biologically active novel heterocyclic moieties .
Result of Action
The result of the action of this compound is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists in the last decade . They are utilized extensively as reactants in the synthesis of various organic heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethyl 2-cyanoacetate hydrochloride typically involves the reaction of ethyl cyanoacetate with 2-aminoethanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl 2-cyanoacetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Aldehydes and Ketones: For condensation reactions.
Nucleophiles: For substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, which are of interest in medicinal chemistry and drug development .
Scientific Research Applications
2-Aminoethyl 2-cyanoacetate hydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-aminoethyl 2-cyanoacetate hydrochloride include:
N-Cyanoacetamides: These compounds share a similar cyanoacetate structure and are used in similar applications.
β-Amino Acids: These compounds have similar chemical properties and are used in the synthesis of bioactive peptides.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form diverse bioactive compounds. This makes it a valuable compound in various fields of scientific research and industrial applications .
Properties
CAS No. |
1147125-61-8 |
---|---|
Molecular Formula |
C5H9ClN2O2 |
Molecular Weight |
164.6 |
Purity |
95 |
Origin of Product |
United States |
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